molecular formula C9H14ClNO2 B2409634 Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride CAS No. 2445749-73-3

Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride

Cat. No.: B2409634
CAS No.: 2445749-73-3
M. Wt: 203.67
InChI Key: PNDHULQNPIYFBJ-HXJSONIISA-N
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Description

Methyl (1S,2S,3R,4R)-3-aminobicyclo[221]hept-5-ene-2-carboxylate;hydrochloride is a complex organic compound characterized by its bicyclic structure and functional groups

Synthetic Routes and Reaction Conditions:

  • Epimerization-Lactamization Cascade Reaction: This method involves the epimerization of (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates.

  • Chiral Organotin Reagents Synthesis: This involves the synthesis of enantiomerically enriched bicyclo[2.2.1]hept-2-yl tin hydrides from camphor.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Advanced purification techniques such as chromatography may be employed to obtain the desired enantiomerically pure compound.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Substitution reactions can occur at different positions on the bicyclic structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or alcohols.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted bicyclic compounds.

Properties

IUPAC Name

methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9(11)7-5-2-3-6(4-5)8(7)10;/h2-3,5-8H,4,10H2,1H3;1H/t5-,6+,7+,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNDHULQNPIYFBJ-HXJSONIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CC(C1N)C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1[C@H]2C[C@@H]([C@H]1N)C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2445749-73-3
Record name rac-methyl (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
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Scientific Research Applications

Research indicates that this compound exhibits notable biological activity primarily related to its interaction with amino acid transport systems in cells. It has been shown to inhibit specific transporters that are critical for amino acid uptake in tumor cells, impacting tumor growth and proliferation. This mechanism makes it a candidate for further investigation in cancer therapy.

Medicinal Chemistry

Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate has been studied for its potential as an anticancer agent due to its ability to inhibit amino acid transporters in cancer cells .

Case Studies

Several studies have highlighted the compound's efficacy:

  • Cytotoxicity Testing : The compound has shown promising results in cytotoxicity assays against various cancer cell lines such as HCT116 and MCF7, demonstrating IC50 values that indicate significant antiproliferative effects .
Cell LineIC50 (µg/mL)
HCT1161.9 - 7.52
MCF7Not specified

Potential Therapeutic Uses

Ongoing research is examining the compound's role in:

  • Targeted Cancer Therapy : Its specificity for amino acid transporters may allow for targeted delivery of therapeutic agents.
  • Combination Therapies : Investigating its use alongside other chemotherapeutics to enhance overall efficacy against resistant cancer types.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, influencing their activity and leading to downstream biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: A closely related compound with a similar bicyclic structure but lacking the amino group.

  • (1S,4R)-1-Methylbicyclo[2.2.1]hept-2-ene: Another bicyclic compound with a methyl group at a different position.

Uniqueness: Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate;hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride, also known by its CAS number 2445749-73-3, is a bicyclic compound that has garnered attention for its biological activity. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which contributes to its potential pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
IUPAC Name Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride
CAS Number 2445749-73-3
Molecular Formula C9H14ClNO2
Molar Mass 203.67 g/mol
Physical Form Powder
Purity ≥95%

Methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride exhibits biological activity primarily through its interaction with amino acid transport systems. It has been shown to inhibit the cellular uptake of specific amino acids via the Na+-independent transport system L in various cell lines, including Ehrlich ascites tumor cells and rat hepatoma cell lines . This inhibition can alter cellular metabolism and has implications for cancer treatment strategies.

Pharmacological Implications

The compound's structure allows it to function as a model substrate for studying amino acid transport mechanisms. Its reactivity with Na+-independent systems suggests potential applications in targeting metabolic pathways in cancer cells that rely on amino acid transport for growth and proliferation . Furthermore, compounds with similar bicyclic structures have been investigated for their roles in synthesizing natural products and pharmaceuticals due to their ability to mimic biologically relevant molecules .

Study 1: Amino Acid Transport Inhibition

A study conducted on the specificity of various bicyclic amino acids revealed that methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride demonstrated significant inhibition of amino acid transport in cancer cell lines. The compound was compared with other known inhibitors and was found to be more effective against the Na+-independent transport system L . This finding highlights its potential as a therapeutic agent in cancer treatment.

Study 2: Synthesis and Application

Research into the synthesis of bicyclic compounds has shown that derivatives of methyl (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate hydrochloride can be utilized in creating novel heterocycles with diverse biological activities. The ability to modify the bicyclic structure opens avenues for developing new drugs targeting various diseases .

Chemical Reactions Analysis

Functional Group Reactivity

The compound exhibits two primary reactive sites:

  • Amine group (-NH₂) : Susceptible to acylation, alkylation, and oxidation.

  • Methyl ester (-COOCH₃) : Prone to hydrolysis, amidation, and transesterification.

Key Reaction Types

Reaction Type Reagents/Conditions Products Mechanism
Acylation Acyl chloride (e.g., RCOCl), base (e.g., NaH)N-acetyl derivativeNucleophilic attack on the amine group
Alkylation Alkyl halide (e.g., R-X), base (e.g., K₂CO₃)N-alkylated derivativeSN2 substitution on the amine
Oxidation Oxidizing agents (e.g., H₂O₂, KMnO₄)Nitroso/nitro derivativesOxidation of the amine group
Ester Hydrolysis Acidic (e.g., HCl/H₂O) or basic (e.g., NaOH)Carboxylic acidCleavage of the ester bond
Amidation Amine (e.g., NH₃), coupling agents (e.g., DCC)Amide derivativeNucleophilic substitution of ester group
Transesterification Alcohol (e.g., ROH), catalyst (e.g., H⁺)Alkyl ester analogExchange of the methyl group with another alcohol

Amine Group Reactivity

  • Acylation : Reaction with acyl chlorides under basic conditions forms stable amides, which can alter the compound’s solubility and reactivity.

  • Oxidation : Exposure to oxidizing agents generates nitroso/nitro derivatives, which may exhibit altered biological activity.

Ester Group Reactivity

  • Hydrolysis : Acidic or basic conditions cleave the ester to yield a carboxylic acid, a key intermediate for further functionalization.

  • Amidation : Conversion to amides via coupling agents (e.g., DCC) enhances stability and modifies physicochemical properties.

Stereochemical Considerations

The compound’s (1S,2S,3R,4R) stereochemistry impacts reaction outcomes:

  • Regioselectivity : The bicyclic framework may restrict access to reactive sites, influencing reaction rates and selectivity.

  • Enantioselectivity : In reactions involving chiral centers (e.g., alkylation), retention of stereochemistry is critical for preserving biological activity.

Research Gaps

The provided sources ( ) focus on structural and synthetic data but lack detailed reaction-specific experimental conditions or kinetic studies. Further research is needed to:

  • Quantify reaction yields and regioselectivity.

  • Explore catalytic methods for stereospecific transformations.

  • Investigate in situ reaction monitoring techniques.

Q & A

Q. How is the stereochemistry of the compound confirmed during synthesis?

Methodological Answer:

  • X-ray crystallography resolves absolute configuration by analyzing crystal lattice parameters and hydrogen bonding patterns (e.g., used this to confirm non-centrosymmetric structures) .
  • Chiral HPLC compares retention times with racemic or enantiopure standards to assess enantiomeric purity, as demonstrated in Diels-Alder adduct separation () .
  • IR and NMR spectroscopy validate functional groups and spatial arrangement, with IR peaks for carboxylate (1705 cm⁻¹) and amine groups () .

Q. What protecting groups are used for the amine functionality in multi-step syntheses?

Methodological Answer:

  • Boc (tert-butoxycarbonyl) is commonly employed ( ), enabling selective deprotection under acidic conditions without disrupting the bicyclic core .
  • Hydrochloride salt formation stabilizes the free amine during storage, as seen in and , ensuring solubility in polar solvents .

Q. Which analytical techniques are critical for purity and structural characterization?

Methodological Answer:

  • HPLC with UV detection (254 nm) monitors reaction progress and purity () .
  • Mass spectrometry confirms molecular weight (e.g., 285.81 g/mol in ) and fragmentation patterns .
  • Single-crystal X-ray diffraction ( ) resolves chiral centers and supramolecular interactions, such as C–H⋯Br bonds in selenonium salts .

Advanced Research Questions

Q. How do computational methods predict reaction mechanisms involving this compound?

Methodological Answer:

  • B3LYP/6-31G(d) simulations model transition states and energy barriers (). For example, heterodiene Diels-Alder reactions proceed via a two-stage mechanism involving aza-oxygen intermediates, while homodiene pathways are single-step () .
  • Density Functional Theory (DFT) calculates orbital interactions (e.g., HOMO-LUMO overlap in cycloadditions) to rationalize regioselectivity and stereochemical outcomes.

Q. How does stereochemistry influence biological activity in enzyme inhibition studies?

Methodological Answer:

  • Enantiopure forms exhibit distinct binding to chiral enzyme active sites. For example, rac-(1R,2R,3S,4S) analogs () may show reduced potency compared to the (1S,2S,3R,4R) enantiomer due to mismatched stereoelectronic properties .
  • Chiral resolution techniques (e.g., enzymatic kinetic resolution) isolate bioactive enantiomers for structure-activity relationship (SAR) studies .

Q. How are kinetic vs. thermodynamic strategies applied to synthesize diastereomers?

Methodological Answer:

  • Kinetic control (low temperature, polar solvents) traps less stable adducts like methyl (1R*,2S*,3S*,4R*) (), while thermodynamic control (high temperature, non-polar solvents) favors more stable products like methyl (1R*,2R*,3R*,4R*) .
  • Reaction monitoring via HPLC () identifies time-dependent product ratios, guiding optimization of conditions for desired diastereomers .

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